![molecular formula C22H23ClF3N3O4S2 B2558575 N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)-N-(3-morpholinopropyl)acetamide hydrochloride CAS No. 1216829-93-4](/img/structure/B2558575.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)-N-(3-morpholinopropyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)-N-(3-morpholinopropyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C22H23ClF3N3O4S2 and its molecular weight is 550.01. The purity is usually 95%.
BenchChem offers high-quality N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)-N-(3-morpholinopropyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)-N-(3-morpholinopropyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research has demonstrated the potential of sulfonamide derivatives, including those with benzothiazole moieties, in exhibiting anticancer activities. For instance, compounds synthesized with benzothiazole and sulfonamide groups have been screened for their cytotoxic activity against breast and colon cancer cell lines, showing promising potency (Ghorab et al., 2015)[https://consensus.app/papers/cytotoxic-activity-novel-sulfonamide-derivatives-ghorab/130f7e9744355db2bd704f45b6f13d36/?utm_source=chatgpt]. Such findings suggest that similar structures might be explored for their anticancer potential.
Antimicrobial Activity
The synthesis of sulfonamides and carbamates from precursor compounds has resulted in molecules with significant antimicrobial potency. For example, derivatives synthesized for biological interest demonstrated good to potent antimicrobial activity against various bacteria and fungi (Janakiramudu et al., 2017)[https://consensus.app/papers/sulfonamides-carbamates-3fluoro4morpholinoaniline-janakiramudu/48d615ebdc0e510a8be9bb54e5248422/?utm_source=chatgpt]. These insights indicate the potential use of sulfonamide-based compounds in developing new antimicrobial agents.
Enzyme Inhibition
Compounds with specific structural motifs have been investigated for their enzyme inhibitory effects. For instance, studies on benzodioxane and acetamide-containing sulfonamides showed substantial inhibitory activity against α-glucosidase and acetylcholinesterase, highlighting their potential in therapeutic applications related to enzyme modulation (Abbasi et al., 2019)[https://consensus.app/papers/synthesis-223dihydro14benzodioxin6yl4methylphenyl-abbasi/852e3f895c105af5a6f291a0b16da28e/?utm_source=chatgpt].
Molecular Docking and Theoretical Studies
Sulfonamide compounds have also been subjected to molecular docking studies to predict their binding affinities and orientations at active enzyme sites, providing valuable insights into their potential biological activities and mechanisms of action (Asmaa M. Fahim & Eman H. I. Ismael, 2021)[https://consensus.app/papers/investigation-antimalarial-sulfonamides-covid19-drug-fahim/d37b5e77ee5a5077bf1a04fff03fdbef/?utm_source=chatgpt]. Such computational studies are crucial for understanding how structural features influence biological activity.
Synthetic Methodologies
The versatility of compounds with difluorobenzothiazole structures in synthetic chemistry has been demonstrated through various reactions leading to products with potential biological activities. This includes the synthesis of difluorothiosemicarbazide derivatives and their subsequent cyclization to yield compounds with potential anticancer properties (Boechat et al., 2008)[https://consensus.app/papers/nacyl33difluoro2oxoindoles-versatile-intermediates-boechat/94441fd11805539e82fec5c722f4415a/?utm_source=chatgpt].
properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O4S2.ClH/c23-15-2-4-17(5-3-15)34(30,31)14-20(29)28(7-1-6-27-8-10-32-11-9-27)22-26-21-18(25)12-16(24)13-19(21)33-22;/h2-5,12-13H,1,6-11,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQNSNTWUBWYQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CS(=O)(=O)C4=CC=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)-N-(3-morpholinopropyl)acetamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


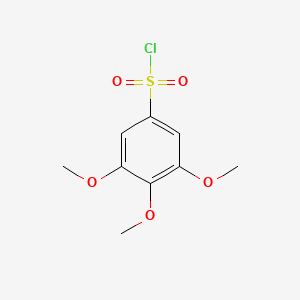
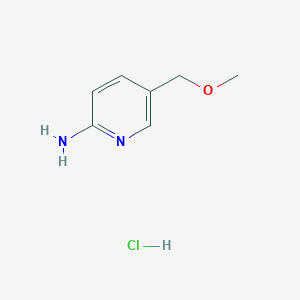
![2-(4-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2558503.png)
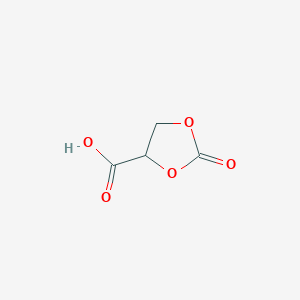
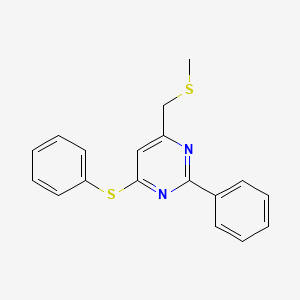

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2558508.png)
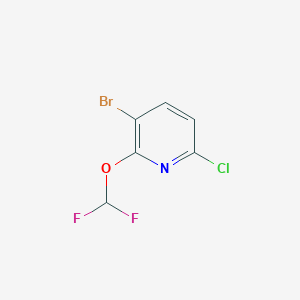
![1-[6-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride](/img/structure/B2558511.png)
![Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate](/img/structure/B2558512.png)
![6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid](/img/structure/B2558513.png)

